Product packaging for N33-TEG-COOH(Cat. No.:CAS No. 201467-81-4)

N33-TEG-COOH

Cat. No.: B1666433
CAS No.: 201467-81-4
M. Wt: 277.27 g/mol
InChI Key: YHTABJLSZLHRFV-UHFFFAOYSA-N
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Description

Significance of Heterobifunctional Linkers in Chemical Biology and Materials Science

Heterobifunctional linkers are invaluable tools that possess two different reactive functional groups, enabling them to covalently join two distinct molecules or surfaces. scbt.comchemscene.com This capability is fundamental in chemical biology for studying and manipulating molecular interactions, creating conjugates, and developing advanced biomaterials. scbt.com Researchers utilize these linkers to investigate interactions such as protein-protein, protein-DNA, and protein-ligand binding, providing insights into cellular signaling pathways, structural biology, and enzymatic functions. scbt.com In materials science, heterobifunctional linkers are employed to immobilize biomolecules on various surfaces for applications including biosensor development, drug delivery systems, and diagnostic assays. scbt.com The ability to selectively and efficiently connect different molecules allows for the design of complex molecular architectures and the enhancement of biomaterial functionality. scbt.com

The Role of Polyethylene (B3416737) Glycol (PEG) Spacers in Bioconjugation and Functionalization

Polyethylene glycol (PEG) spacers, also known as PEG linkers, are synthetic polymers composed of repeating ethylene (B1197577) oxide units. chempep.comadcreview.com They function as flexible bridges that connect various molecular entities while conferring advantageous properties to the resulting conjugates. chempep.com PEGylation, the covalent attachment of PEG, is a widely used technique in biotechnology and pharmaceuticals to improve the properties of proteins, peptides, drugs, and bioactives. adcreview.comnih.govnih.gov The remarkable properties of PEG, such as its hydrophilicity, biocompatibility, flexibility, and low immunogenicity, make it highly suitable for biological applications. chempep.comadcreview.comfrontiersin.org

Hydrophilicity Enhancement and Aqueous Solubility

One of the primary advantages of incorporating a PEG spacer is its ability to significantly enhance the hydrophilicity and aqueous solubility of conjugated molecules. chempep.comnih.govthermofisher.cominterchim.fr The ethylene oxide repeating units in PEG form hydrogen bonds with water molecules, making PEG highly soluble in aqueous environments. chempep.com This property is particularly beneficial when conjugating hydrophobic molecules or nanocarriers, improving their solubility in water-based solutions and preventing aggregation. nih.govthermofisher.com The enhanced solubility is crucial for applications involving biological systems, which are predominantly aqueous. nih.gov

Steric Shielding and Biological Stability

PEGylation provides steric hindrance around the conjugated molecule, creating a protective "hydrophilic shield". mdpi.comcreativepegworks.com This steric shielding helps to prevent interactions with other molecules, reducing non-specific binding and aggregation. thermofisher.commdpi.com In biological systems, this effect is vital for protecting conjugated proteins against enzymatic degradation and structural denaturation, thereby enhancing their stability. creativepegworks.com The PEG layer can also shield the conjugated entity from recognition by the immune system, reducing immunogenicity and minimizing adverse reactions. chempep.comnih.govmdpi.comcreativepegworks.comucl.ac.be This "stealth" effect is particularly important for extending the circulation time of therapeutic proteins and nanoparticles in the bloodstream by reducing uptake by the mononuclear phagocyte system (MPS). nih.govmdpi.comrsc.org

Influence of PEG Chain Length on Conjugate Properties

The length of the PEG chain significantly influences the properties of the resulting conjugate. adcreview.comrsc.orgbiopharminternational.comnih.gov The molecular weight of PEG is directly related to the length of the PEG chain. rsc.org Longer PEG chains generally provide more potent steric hindrance, further reducing interactions with proteins and cells and enhancing the stealth effect. rsc.org The size and molecular weight increase conferred by PEGylation also affect renal clearance, with larger conjugates typically exhibiting prolonged circulation half-lives. rsc.org However, there can be an optimal PEG chain length for specific applications; for instance, studies have shown that excessively long PEG chains might sometimes lead to decreased circulation time or cause aggregation of liposomes. rsc.org Research on targeted drug delivery systems has indicated that increasing the length of the PEG-linker can enhance tumor accumulation and improve the antitumor activity of encapsulated drugs in vivo. nih.govdovepress.com

The influence of PEG chain length on various properties can be summarized as follows:

PEG Chain Length (Molecular Weight)Hydrophilicity/SolubilitySteric Shielding/Stealth EffectCirculation Half-lifePotential for Aggregation (in some systems)
ShorterIncreasedIncreasedIncreasedLower
LongerIncreased (more pronounced)Increased (more pronounced)Increased (potentially up to an optimum)Higher (in some systems)

Note: The specific optimal PEG length is highly dependent on the nature of the conjugated molecule and the intended application.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H19N3O6 B1666433 N33-TEG-COOH CAS No. 201467-81-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3O6/c11-13-12-1-2-16-3-4-17-5-6-18-7-8-19-9-10(14)15/h1-9H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHTABJLSZLHRFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCC(=O)O)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

201467-81-4
Record name 201467-81-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Orthogonal Reactivity and Bioorthogonal Chemistry of Azido Peg4 Ch2co2h

Azide (B81097) Reactivity: Click Chemistry Applications

Click chemistry, as conceptualized by K. B. Sharpless, refers to a set of reactions that are high-yielding, wide in scope, generate easily removable byproducts, are stereospecific, simple to perform, and can be conducted in benign solvents. organic-chemistry.orgnih.gov The azide-alkyne cycloaddition is a cornerstone of click chemistry, particularly its catalyzed and strain-promoted variants, which are highly relevant to the reactivity of Azido-PEG4-CH2CO2H. nih.govacs.orgmdpi.com

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a widely utilized and highly efficient click reaction that forms a stable 1,4-disubstituted 1,2,3-triazole from an azide and a terminal alkyne. organic-chemistry.orgnih.govpcbiochemres.com This reaction is known for its high efficiency, regioselectivity, and tolerance of various functional groups, making it suitable for a broad range of applications, including bioconjugation outside of living cells. nih.govnih.govnih.gov

The CuAAC reaction proceeds through a complex mechanism involving copper(I) acetylides. nih.govrsc.org The generally accepted mechanism involves the coordination of a terminal alkyne to a copper(I) center. rsc.org This coordination increases the acidity of the alkyne proton, leading to the formation of a copper(I) acetylide. rsc.org The azide then coordinates to a copper center, followed by a cycloaddition step between the activated alkyne and the azide. rsc.orgacs.org The reaction is significantly accelerated by copper(I) compared to the thermal Huisgen cycloaddition, with rate accelerations of 107 to 108 observed. organic-chemistry.org

Kinetic studies have shown that the rate of the ligand-free CuAAC reaction can be second order with respect to the concentration of copper(I) ions. nih.govrsc.org The coordination of copper(I) to the alkyne changes the mechanism from a non-polar one-step pathway to a polar stepwise one. rsc.org

While simple copper salts can exhibit catalytic activity, the efficiency and biocompatibility of CuAAC are significantly influenced by the choice of ligands. researchgate.net Ligands play a crucial role in stabilizing the copper(I) oxidation state, preventing its oxidation to the catalytically inactive copper(II), and enhancing reaction rates. nih.govacs.orgnih.gov

Various ligands have been developed to improve CuAAC performance, particularly in aqueous and biological environments. Tris((1-benzyl-4-triazolyl)methyl)amine (TBTA) was an early and widely adopted ligand that accelerates the reaction and helps stabilize Cu(I) in water-containing mixtures. nih.govnih.gov However, TBTA has limited water solubility. acs.orgnih.gov Newer generations of water-soluble ligands, such as tris-hydroxypropyltriazolylmethylamine (THPTA), have been developed to address this limitation and improve compatibility with biological systems. acs.org Other effective ligand classes include 2,2'-bipyridine (B1663995) and 1,10-phenanthroline (B135089) derivatives, as well as certain amine ligands like triethylamine (B128534) and diisopropylethylamine (DIPEA). researchgate.netbeilstein-journals.org The choice of ligand can impact reaction rate, selectivity, and the ability to perform the reaction in complex biological media. nih.govresearchgate.netbeilstein-journals.org

Reaction Mechanism and Kinetic Considerations

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with Strained Alkynes (e.g., BCN, DBCO)

To overcome the cytotoxicity associated with copper catalysts in CuAAC, particularly for in vivo applications, the strain-promoted azide-alkyne cycloaddition (SPAAC) was developed. nih.govnih.govwikipedia.org This copper-free click reaction relies on the inherent strain energy of cyclic alkynes to drive the reaction with azides, forming a stable triazole product. rsc.orgnih.govwikipedia.orgbio-connect.nlglenresearch.com

SPAAC utilizes strained cyclic alkynes, most commonly cyclooctyne (B158145) derivatives. nih.govacs.orgbio-connect.nl The ring strain in these molecules elevates the energy of the alkyne triple bond, making it significantly more reactive towards azides compared to linear alkynes, thus allowing the reaction to proceed efficiently without a catalyst. rsc.orgwikipedia.orgglenresearch.com The release of this ring strain upon formation of the triazole product provides a strong driving force for the reaction. wikipedia.orgglenresearch.com

Examples of commonly used strained alkynes include Bicyclo[6.1.0]non-4-yne (BCN) and Dibenzocyclooctyne (DBCO, also known as ADIBO or DIBAC). acs.orgbio-connect.nlresearchgate.netnih.gov These structures incorporate the alkyne within a ring system, inducing angle strain. glenresearch.com The design of strained alkynes often focuses on balancing reactivity, stability, and solubility for applications in various environments, including biological systems. Different structural modifications to the cyclooctyne core can influence reaction kinetics and hydrophilicity. nih.govbio-connect.nlresearchgate.net

SPAAC reactions are generally slower than CuAAC reactions, typically by about 10 to 100 times. nih.govacs.org However, they are sufficiently fast for many biological applications and, crucially, are biocompatible due to the absence of a toxic metal catalyst. rsc.orgnih.govnih.govacs.org Second-order rate constants for SPAAC reactions with various strained alkynes and azides have been reported, ranging from approximately 10-3 M-1s-1 to over 1 M-1s-1 depending on the specific alkyne and azide structures and reaction conditions. nih.govnih.govnih.gov

For instance, the reaction rate between benzyl (B1604629) azide and DBCO is reported to be around 0.24 M-1s-1, while with BCN it is about 0.07 M-1s-1 in certain conditions. nih.gov However, the relative reactivity can be influenced by the nature of the azide, with BCN showing faster kinetics with aromatic azides in some cases. nih.gov

Design Principles of Strained Alkynes

Staudinger Ligation

The azide group of Azido-PEG4-CH2CO2H can participate in the Staudinger ligation. This reaction involves the reaction of an azide with a phosphine (B1218219) to form an aza-ylide, which can then be trapped by an electrophile, such as an ester or thioester, to form an amide bond raineslab.comnih.gov. A traceless version of the Staudinger ligation allows for the formation of an amide bond with no residual atoms from the phosphine reagent nih.gov. This ligation is particularly useful for site-specific protein modification due to its compatibility with unprotected functional groups commonly found in proteins and its ability to occur in aqueous or wet organic solvents at room temperature raineslab.comnih.gov. The azide functionality's high selectivity and stability under various conditions make it attractive for use in the Staudinger ligation broadpharm.comlumiprobe.com.

Carboxylic Acid Reactivity: Amide Bond Formation

The terminal carboxylic acid group of Azido-PEG4-CH2CO2H is readily reactive and commonly utilized for the formation of stable amide bonds with primary amine groups on other molecules broadpharm.comcd-bioparticles.netbroadpharm.com. This is a fundamental reaction in bioconjugation and organic synthesis, allowing the attachment of the PEG linker to amine-containing biomolecules or surfaces.

Carbodiimide (B86325) Coupling (e.g., EDC, DCC)

Carbodiimide coupling reagents, such as 1-ethyl-3-[3-dimethylaminopropyl]carbodiimide (EDC) and N,N'-dicyclohexylcarbodiimide (DCC), are frequently employed to activate the carboxylic acid group of Azido-PEG4-CH2CO2H for amide bond formation broadpharm.comcd-bioparticles.netbroadpharm.comanalis.com.my. These reagents facilitate the formation of an O-acylisourea intermediate, which is then susceptible to nucleophilic attack by a primary amine, yielding a stable amide bond analis.com.my. The use of carbodiimides, often in conjunction with additives like N-hydroxysuccinimide (NHS) or hydroxybenzotriazole (B1436442) (HOBt), promotes efficient coupling and minimizes side reactions analis.com.my.

Activated Ester Formation (e.g., NHS Esters)

Another common strategy for activating the carboxylic acid is the formation of activated esters, such as N-hydroxysuccinimide (NHS) esters lumiprobe.comcenmed.combioglyco.comchemicalbook.combroadpharm.comcd-bioparticles.net. The reaction of the carboxylic acid with NHS in the presence of a carbodiimide (like EDC or DCC) or other coupling reagents yields an NHS ester. This activated ester is highly reactive towards primary amines under mild conditions, readily forming a stable amide bond and releasing NHS as a leaving group lumiprobe.comchemicalbook.combroadpharm.comcd-bioparticles.net. Azido-PEG4-CH2CO2H can be converted to its NHS ester derivative (Azido-PEG4-NHS ester) for efficient amine labeling of proteins, oligonucleotides, and other molecules chemicalbook.combroadpharm.comcd-bioparticles.net.

Dual Functionalization Strategies Utilizing Orthogonal Reactivity

The orthogonal reactivity of the azide and carboxylic acid functionalities in Azido-PEG4-CH2CO2H allows for sophisticated dual functionalization strategies cenmed.combioglyco.comchemicalbook.com. This enables the sequential or simultaneous conjugation of two different molecules to the PEG linker, each reacting selectively with one of the functional groups. For instance, one molecule can be attached via the azide group using click chemistry (such as reaction with an alkyne, BCN, or DBCO), while another molecule is simultaneously or subsequently attached via the carboxylic acid group through amide bond formation with an amine broadpharm.combroadpharm.combroadpharm.comcd-bioparticles.net. This capability is particularly valuable in the construction of complex bioconjugates, such as antibody-drug conjugates (ADCs) or PROTACs, where precise attachment of multiple components is required lumiprobe.commedchemexpress.comchemicalbook.commedchemexpress.com.

Chemoselectivity in Complex Biological Environments

A significant advantage of using Azido-PEG4-CH2CO2H in bioconjugation is the inherent chemoselectivity of its functional groups, particularly the azide, in complex biological environments raineslab.comnih.govbroadpharm.com. The azide group is largely inert to the functional groups commonly found in biological molecules like proteins, nucleic acids, and carbohydrates raineslab.combroadpharm.comlumiprobe.com. This bioorthogonality ensures that reactions involving the azide, such as click chemistry or Staudinger ligation, occur selectively with their intended reaction partners (e.g., alkynes or phosphines) without undesired reactions with the biological milieu raineslab.combroadpharm.comlumiprobe.com. Similarly, while the carboxylic acid requires activation for amide bond formation, this reaction can be controlled through the choice of coupling reagents and reaction conditions to minimize off-target modifications in biological systems broadpharm.comcd-bioparticles.netbroadpharm.com. The PEG spacer also contributes to the compound's suitability for biological applications by increasing solubility and potentially reducing non-specific interactions broadpharm.comlumiprobe.com.

Applications in Advanced Bioconjugation and Chemical Biology

Site-Specific Labeling and Modification of Biomolecules

The ability of Azido-PEG4-CH2CO2H to participate in highly selective click chemistry reactions, along with the reactivity of its carboxylic acid group, enables site-specific labeling and modification of a diverse range of biomolecules. This precision is crucial for preserving the biological activity of the modified molecules and for creating well-defined conjugates.

Protein and Peptide Conjugation

Azide-containing linkers, including those with PEG spacers, are frequently used for conjugating proteins and peptides. The azide (B81097) group can react with alkyne, BCN, or DBCO moieties introduced into proteins or peptides, forming a stable triazole linkage via click chemistry. broadpharm.compapyrusbio.comaxispharm.comlumiprobe.combroadpharm.combroadpharm.com Alternatively, the carboxylic acid of Azido-PEG4-CH2CO2H can be activated to react with primary amine groups present in lysine (B10760008) residues or at the N-terminus of proteins and peptides, forming amide bonds. broadpharm.comlumiprobe.combroadpharm.combroadpharm.com This allows for the attachment of azide handles to proteins or peptides, which can then be further conjugated to alkyne-functionalized molecules. For instance, peptides have been derivatized with azido-PEG4-NHS (a related compound with an NHS ester instead of a carboxylic acid) for subsequent conjugation to DBCO-derivatized antibodies via click chemistry. researchgate.net Site-specific incorporation of unnatural amino acids with azide side chains into proteins provides orthogonal chemical handles for precise conjugation at controlled sites and stoichiometry. nih.gov Research has demonstrated modular approaches for synthesizing protein-polymer conjugates using enzyme-mediated ligation to install a clickable group, followed by click reaction with a polymer. nih.gov

Oligonucleotide and Nucleic Acid Functionalization

Azide-modified nucleosides and oligonucleotides serve as fundamental building blocks for the functionalization of DNA and RNA through click chemistry. d-nb.info The incorporation of azide groups into oligonucleotides allows for their subsequent conjugation to molecules bearing complementary alkyne, BCN, or DBCO groups. d-nb.info This approach has been utilized to conjugate azide-functionalized oligonucleotides with modified antibodies. nih.gov Furthermore, click chemistry, employing azide-functionalized oligonucleotides, is a popular and efficient method for conjugating small molecules, including fluorescent reporters, for applications in nucleic acid nanotechnology. nih.gov Studies have reported high conjugation yields, such as 90.3 ± 0.4% for the conjugation of a Cy3-alkyne moiety to an azide-functionalized oligodeoxynucleotide. nih.gov

Carbohydrate and Glycan Engineering

Azide chemistry plays a significant role in the study and engineering of carbohydrates and glycans. Azide-tagged carbohydrates can be used for imaging and tracking in biological systems through subsequent click reactions with detectable probes. nih.govnih.gov Metabolic labeling strategies involve feeding cells with synthetic azido (B1232118) sugars, which are then incorporated into cellular glycans. nih.gov The azide group on these modified glycans provides a bioorthogonal handle for conjugation with various probes or biomolecules. For example, metabolic labeling with N-azidoacetylgalactosamine followed by cycloaddition with a fluorophore-conjugated cyclooctyne (B158145) has been used to visualize glycoconjugates in zebrafish embryos. nih.gov Related compounds like Azido-PEG4-Trimannose are explored for targeted delivery applications, leveraging the recognition of the trimannose structure by the mannose receptor for cellular internalization. baseclick.eu

Lipid Modification for Membrane Studies

Azide-functionalized lipids are valuable tools for investigating membrane structure, dynamics, and interactions with other biomolecules. These modified lipids can be incorporated into cell membranes or model membranes, providing azide handles on the lipid headgroup. nih.govresearchgate.net Subsequent click reactions with complementary probes or molecules allow for labeling, cross-linking, and studying the localization and behavior of specific lipid species or their interactions with membrane proteins and peptides. nih.govresearchgate.net Research comparing azide- and diazirine-modified membrane lipids has shown that both can be used to study lipid-peptide and lipid-protein interactions via cross-linking and mass spectrometry. nih.gov Azide-functionalized lipids have been successfully used for labeling plasma membranes in live, fixed, and permeabilized cells, enabling advanced imaging studies. researchgate.net

Development of Molecular Probes for Imaging and Detection

Azido-PEG4-CH2CO2H and other azide-containing compounds are integral to the development of molecular probes for imaging and detection applications, primarily through their participation in click chemistry reactions with detectable labels.

Fluorescent Labeling

The azide group serves as a versatile handle for attaching fluorescent dyes and fluorogenic probes to target molecules via click chemistry. nih.govnih.govnih.govnih.gov Fluorogenic probes are designed to become highly fluorescent only after reacting with the azide, which is particularly useful for detecting azide-tagged molecules in complex biological environments without the need for washing steps. nih.gov For example, modified dibenzocyclooctynes have been developed as fluorogenic probes that undergo rapid, catalyst-free strain-promoted cycloadditions with azides, yielding strongly fluorescent triazoles. nih.gov This approach has been successfully applied for labeling azide-modified proteins. nih.gov Azide-tagged carbohydrates can be visualized in live cells by click chemistry with fluorescent probes. nih.govnih.gov Azide-functionalized 5' cap analogues have been developed to enable site-specific fluorescent labeling of translationally active mRNAs in living cells using SPAAC, without disrupting protein biosynthesis. nih.gov The use of PEG linkers in conjunction with fluorescent dyes can also influence their biodistribution and labeling efficiency. shigematsu-bio.com

Due to the limited availability of specific published research data focusing solely on Azido-PEG4-CH2CO2H within the precise contexts of radiotracer development for PET imaging, detailed bioconjugate stability and in vivo performance studies, specific hydrolytic stability data for linkages formed with this exact compound, or dedicated studies on the reduced immunogenicity of conjugates specifically utilizing Azido-PEG4-CH2CO2H, it is not possible to generate a thorough, data-driven article strictly adhering to the provided outline subsections (4.2.2, 4.3, 4.3.1, 4.3.2) based on the current search results.

The search results indicate that Azido-PEG4-CH2CO2H is recognized as an Azide PEG linker commonly employed in click chemistry for bioconjugation and drug discovery applications. This class of linkers facilitates the formation of stable triazole bonds through reactions with alkynes, which are noted to resemble amide bonds in stability. The inclusion of a PEG linker is generally understood to potentially minimize the impact on biomolecule activity and can influence pharmacokinetic properties.

While Azide-PEG linkers are broadly utilized in the fields mentioned in the outline (PET imaging, improving conjugate stability and reducing immunogenicity), specific research findings, detailed data tables, or in-depth discussions focused exclusively on Azido-PEG4-CH2CO2H concerning its specific performance in these detailed areas were not retrieved.

Therefore, this response provides the general context of Azido-PEG4-CH2CO2H as a bioconjugation linker based on the available information, but cannot fulfill the request for detailed content and data within the specified subsections of the outline.

Role in Drug Discovery and Delivery Systems

Antibody-Drug Conjugates (ADCs) and Targeted Therapeutics

Antibody-Drug Conjugates (ADCs) are a class of highly potent biopharmaceutical drugs designed to selectively deliver cytotoxic payloads to cancer cells while minimizing damage to healthy tissues glpbio.com. Azido-PEG4-CH2CO2H is employed in the construction of linkers that connect the antibody to the cytotoxic drug glpbio.com.

Linker Design for Improved Efficacy and Reduced Toxicity

The linker in an ADC is critical for its efficacy and safety. It must be stable in systemic circulation to prevent premature drug release and subsequent off-target toxicity, yet cleavable within the target cell to release the cytotoxic payload glpbio.com. Azido-PEG4-CH2CO2H, with its azide (B81097) handle, can be incorporated into linkers that are compatible with click chemistry, a bioorthogonal reaction that allows for efficient and specific conjugation of the drug to the antibody broadpharm.com. The PEGylation provided by the PEG4 unit can influence the pharmacokinetic properties of the ADC, potentially improving solubility and reducing immunogenicity lumiprobe.com. The terminal carboxylic acid provides another handle for conjugation to either the antibody or the drug payload, depending on the desired linker architecture broadpharm.com. Research indicates that the length of PEG linkers can influence the performance of targeted imaging probes, suggesting a similar impact on ADC efficacy .

Prodrug Strategies and Controlled Release Systems

Prodrug strategies involve modifying a drug molecule to improve its properties, such as solubility, stability, or targeted delivery, with the active drug being released in vivo through chemical or enzymatic cleavage mdpi.commdpi.com. Azido-PEG4-CH2CO2H can be utilized in the design of linkers for prodrugs, enabling controlled release of the active pharmaceutical ingredient nih.gov. The cleavable covalent linker, incorporating the Azido-PEG4-CH2CO2H structure, can be designed to respond to specific stimuli within the body, such as changes in pH or the presence of certain enzymes, ensuring that the drug is released at the desired site or at a controlled rate nih.govnih.gov. This approach can lead to improved therapeutic outcomes and reduced systemic toxicity mdpi.com.

Nanomedicine and Nanoparticle Functionalization

Nanomedicine utilizes nanoparticles for diagnostic and therapeutic purposes, including targeted drug delivery frontiersin.org. Functionalizing the surface of nanoparticles is crucial for achieving desired properties like enhanced biocompatibility, targeted delivery, and controlled drug release biochempeg.com. Azido-PEG4-CH2CO2H is used to modify the surface of nanoparticles frontiersin.org.

Surface Modification of Nanoparticles for Enhanced Biocompatibility and Targeting

The incorporation of PEG chains on the surface of nanoparticles, often referred to as PEGylation, is a common strategy to improve their biocompatibility and prolong their circulation half-life by reducing opsonization and uptake by the reticuloendothelial system frontiersin.org. Azido-PEG4-CH2CO2H can be conjugated to the nanoparticle surface via its carboxylic acid group, presenting the azide group for further functionalization through click chemistry broadpharm.com. This allows for the attachment of targeting ligands, such as antibodies or peptides, to the nanoparticle surface, enabling targeted delivery to specific cells or tissues frontiersin.org. Studies have explored the use of PEG linkers in functionalizing gold nanoparticles for enhanced loading of biomolecules frontiersin.org.

PROTAC (Proteolysis-Targeting Chimera) Development

PROTACs are heterobifunctional molecules that induce the degradation of target proteins by hijacking the ubiquitin-proteasome system medchemexpress.com. They consist of a ligand for the target protein, a linker, and a ligand for an E3 ubiquitin ligase medchemexpress.commedchemexpress.com. Azido-PEG4-CH2CO2H can serve as a component in the linker region of PROTACs glpbio.commedchemexpress.comimmunomart.comchem960.com.

Linker Design for Optimal Target Protein Degradation

The linker in a PROTAC is crucial for bringing the target protein and the E3 ligase into close proximity, facilitating ubiquitination and subsequent degradation of the target protein nih.gov. The length, flexibility, and composition of the linker can significantly impact the efficiency of target protein degradation. PEG-based linkers, including those incorporating Azido-PEG4-CH2CO2H, are commonly used in PROTAC design due to their solubility and ability to provide appropriate spacing between the two ligands biochempeg.commedchemexpress.com. The azide and carboxylic acid functionalities in Azido-PEG4-CH2CO2H offer versatile attachment points for the target protein ligand and the E3 ligase ligand, allowing for modular synthesis and optimization of linker design broadpharm.com. Various PEG-based linkers, including Azido-PEG4 derivatives, have been explored in the synthesis of PROTACs glpbio.commedchemexpress.comimmunomart.comchem960.comcenmed.com.

Contributions to Materials Science and Polymer Chemistry

Polymer Functionalization and Grafting

The incorporation of Azido-PEG4-CH2CO2H into polymer systems allows for tailored functionalization and the creation of graft copolymers. The azide (B81097) group serves as a reactive handle for subsequent conjugation with alkyne-functionalized molecules or polymer chains via click chemistry. This approach offers high reaction efficiency, regioselectivity, and tolerance to various functional groups and reaction conditions, making it suitable for modifying pre-synthesized polymers axispharm.com, glycomindsynth.com.

Polymers can be functionalized with Azido-PEG4-CH2CO2H either during synthesis or through post-polymerization modification. For instance, polymers containing reactive groups (like hydroxyl or amine groups) can be reacted with the carboxylic acid end of Azido-PEG4-CH2CO2H using coupling agents to attach the azide-PEG chain. Alternatively, monomers functionalized with protected carboxylic acid or azide groups could be incorporated into a polymer chain, followed by deprotection and reaction with Azido-PEG4-CH2CO2H. Once the polymer backbone is equipped with azide-PEG4-CH2CO2H moieties, alkyne-terminated polymers or molecules can be grafted onto the backbone via CuAAC click chemistry, forming stable triazole linkages axispharm.com. This grafting technique is valuable for altering the polymer's properties, such as solubility, thermal behavior, and surface characteristics. It is also used in the synthesis of graft polymer compounds glycomindsynth.com, axispharm.com. The stability and selectivity of the azide functionality under most conditions are particularly useful when other conjugating functionalities are present axispharm.com.

Surface Modification of Biomaterials and Substrates

Surface modification is a critical aspect of tailoring the interaction of materials with their environment, especially for biomaterials and substrates used in cell culture, biosensing, and medical devices. Azido-PEG4-CH2CO2H is utilized to introduce PEG chains and azide functionality onto various surfaces, including polymers, metals, and glass, axispharm.com, glycomindsynth.com.

Surfaces can be modified by first activating the surface (e.g., creating hydroxyl or amine groups) and then coupling the carboxylic acid group of Azido-PEG4-CH2CO2H to the activated sites. This results in a surface presenting azide groups and PEG chains. The PEGylation of surfaces is known to reduce protein adsorption and cell adhesion, thus improving biocompatibility and preventing biofouling glycomindsynth.com. The surface-immobilized azide groups then serve as anchor points for grafting alkyne-functionalized biomolecules (such as proteins, peptides, or carbohydrates) or polymers using click chemistry, axispharm.com. This allows for the creation of patterned surfaces with specific functionalities or the immobilization of ligands for biosensing or cell-specific interactions. This compound can be used to modify surfaces for applications in biosensing, cell culture, and biomaterial design. It contributes to polyethylene (B3416737) glycol-modified functional coatings axispharm.com.

Synthesis of Advanced Polymeric Architectures (e.g., Star Polymers, Dendrimers)

Azide-alkyne click chemistry is a powerful tool for constructing complex polymeric architectures, including star polymers and dendrimers, due to its high efficiency and orthogonality. While specific detailed research findings focusing solely on the use of Azido-PEG4-CH2CO2H for the synthesis of these exact architectures were not extensively detailed in the immediate search results, the compound possesses the necessary azide functional group to participate as a building block in such syntheses via click chemistry.

The synthesis of star polymers often involves a multi-functional core molecule with several alkyne (or azide) groups and polymer arms functionalized with a complementary azide (or alkyne) group. Azido-PEG4-CH2CO2H, with its terminal azide group, can function as a PEGylated arm precursor. When reacted with a core molecule containing multiple alkyne functionalities via CuAAC, it can contribute to the formation of a star polymer with PEGylated arms. Similarly, in the synthesis of dendrimers, which are highly branched structures, iterative growth can be achieved using building blocks that expose new functional groups at each generation. Azido-PEG4-CH2CO2H could be incorporated at various stages, utilizing either its azide or carboxylic acid group for coupling, followed by click chemistry with multi-functional partners to build the dendritic structure. The precise nature and generation of the architecture would depend on the design of the multi-functional core or branching units and the reaction sequence. The use of azide-PEG linkers in click chemistry is a common strategy for creating well-defined polymer conjugates and architectures,,, axispharm.com, glycomindsynth.com.

Computational Studies and Molecular Modeling of Azido Peg4 Ch2co2h Conjugates

Molecular Dynamics (MD) Simulations of PEGylated Systems

Molecular dynamics simulations are extensively used to study the behavior of PEGylated systems, offering insights into their structure and dynamics in various environments. nih.govresearchgate.netnih.gov These simulations can help determine the optimal size, structure, and density of PEG chains for specific applications. nih.govnih.gov

Conformational Analysis of PEG Linkers

MD simulations are routinely used to analyze the dominant conformations formed by PEG chains. researchgate.net Studies have shown that the conformation of PEG linkers can be influenced by factors such as pH, the presence of ions, and interactions with other molecules. nih.govmdpi.com For instance, simulations have captured the hydrogen bonding interactions between PEG and water, and predicted the conformational and structural properties of PEG in aqueous solutions. mdpi.com The distance between the terminal atoms of PEG linkers can be used to evaluate their conformation distributions, revealing different states such as closed and open forms. oup.com Experimental and theoretical studies suggest that PEG can adopt a helical conformation in both crystalline and aqueous environments. rug.nl

MD simulations can also reveal how PEGylation influences the conformations and surface properties of conjugated molecules. researchgate.net

Interactions of PEGylated Molecules with Biological Environments

MD simulations are powerful tools for studying the interactions of PEGylated molecules with various components of biological environments, including plasma proteins, membranes, and receptors. nih.govresearchgate.netnih.gov These simulations can provide atomic-level insights into phenomena that are difficult to observe experimentally. nih.govmdpi.com

For example, MD simulations have been used to study the interaction of PEGylated drug carriers with lipid bilayers and plasma proteins, showing how PEG chains can sterically shield the conjugated molecule. nih.gov Simulations have also explored the insertion of hydrophobic drug molecules into the PEG layer and the hydrophobic region of lipid bilayers. nih.gov Studies have shown that PEG molecules can accumulate around non-polar protein residues while avoiding polar ones. researchgate.net Interactions where PEG molecules wrap around specific surface-exposed residues have also been observed in simulations. biorxiv.org Negatively charged residues tend to be in contact with fewer PEG atoms compared to positively charged residues. biorxiv.org

Quantum Mechanical (QM) Calculations for Reaction Pathway Analysis

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are valuable for investigating the mechanisms and energy landscapes of chemical reactions involving azide (B81097) compounds, such as the click chemistry reaction. mdpi.comroyalsocietypublishing.orgcuny.edu These calculations can provide insights into transition states, activation barriers, and reaction pathways. royalsocietypublishing.orgcuny.edu

DFT calculations have been used to clarify the regioselectivity of azide-alkyne cycloaddition reactions catalyzed by metals like copper and silver. mdpi.comroyalsocietypublishing.orgorganic-chemistry.org These studies can reveal the step-by-step process of bond formation and the influence of catalysts on the reaction mechanism. mdpi.comroyalsocietypublishing.orgacs.org For instance, DFT has indicated that the cycloaddition of an azide to an alkyne can occur in a single concerted step in some catalyzed reactions. acs.org QM calculations can also be used to analyze the thermodynamic and kinetic properties of molecules. oup.comcuny.edu

In Silico Prediction of Conjugation Efficiency and Stability

In silico approaches, including computational modeling and simulations, can aid in predicting the efficiency and stability of PEGylation. researchgate.netmdpi.comnih.gov While traditional guidelines for PEGylation site selection may not always be sufficiently predictive, computational screening methods can help identify favorable conjugation sites. researchgate.netuco.es

Computational studies can assess the potential impact of PEGylation on protein stability and dynamics. aip.org For example, in silico studies have been used to understand possible sites of PEG attachment on proteins and to evaluate the long-term stability of PEGylated conjugates. mdpi.com Quantitative Structure-Property Relationship (QSPR) models can also be applied for the computer-model-driven design of liposomal drugs, which often involve PEGylation for improved stability and circulation time. nih.gov These models can rapidly examine molecules in silico to predict their suitability for remote loading into liposomes. nih.gov

Studies combining in silico simulations with experimental methods have shown that computational approaches can effectively screen potential PEGylation sites on target proteins to identify favorable locations for conjugation, influencing conjugation efficiency, protein stability, and activity. uco.es

Force Field Development for Azide-Containing Molecules

Accurate force fields are essential for reliable molecular simulations of azide-containing molecules like Azido-PEG4-CH2CO2H. Force fields define the potential energy of a system based on the positions of its atoms, enabling the calculation of forces and the simulation of molecular motion. mdpi.commdpi.com

Development efforts have focused on augmenting existing force fields, such as COMPASS and CHARMM, with parameters specific to azide groups and the carbon atom bonded to the azide. researchgate.netcapes.gov.braip.orgmorressier.com This involves using quantum mechanics calculations and experimental data to parameterize terms related to bond lengths, angles, dihedrals, and non-bonded interactions involving azide atoms. mdpi.comresearchgate.netcapes.gov.brmorressier.com

Validation of these force fields is performed by comparing simulation results, such as molecular structures, vibrational frequencies, liquid densities, and heats of vaporization, with experimental data or higher-level quantum mechanical calculations. researchgate.netcapes.gov.braip.orgmorressier.com Accurate force fields are crucial for predicting the conformation and physical properties of PEG in solvent and its interactions with other molecules. researchgate.net While significant progress has been made, the prediction of interactions between PEG and other molecules still requires improvement and further development of accurate force fields. nih.gov

Compound Names and PubChem CIDs

Q & A

Q. How does the structure of Azido-PEG4-CH2CO2H facilitate its use in bioorthogonal conjugation reactions?

The compound features an azide group (-N3), a tetraethylene glycol (PEG4) spacer, and a terminal carboxylic acid (-COOH). The azide enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) for bioconjugation, while the PEG4 spacer enhances solubility and reduces steric hindrance in aqueous environments. The carboxylic acid allows covalent coupling to amine-containing molecules (e.g., antibodies, peptides) via carbodiimide chemistry. This structural triad supports versatile applications in protein labeling and drug delivery systems .

Q. What precautions are necessary for handling Azido-PEG4-CH2CO2H to ensure experimental reproducibility?

The compound is hygroscopic and light-sensitive; thus, it should be stored desiccated at -20°C for long-term stability. During handling, avoid dust formation and use protective gloves, safety goggles, and respiratory protection to prevent exposure. Reaction buffers should be degassed to minimize azide degradation, and reaction progress should be monitored via TLC or HPLC to confirm coupling efficiency .

Advanced Research Questions

Q. How can reaction conditions for CuAAC using Azido-PEG4-CH2CO2H be optimized to minimize cytotoxicity in live-cell labeling?

To reduce copper-induced toxicity, employ ligand-accelerated catalysis (e.g., tris-hydroxypropyltriazolylmethylamine, THPTA) to stabilize Cu(I) and lower the required copper concentration. Alternatively, use SPAAC with dibenzocyclooctyne (DBCO)-modified probes to eliminate copper. Validate reaction efficiency via fluorescence microscopy or flow cytometry while comparing cell viability (e.g., MTT assay) across conditions .

Q. What analytical methods resolve contradictions in reported reaction yields for Azido-PEG4-CH2CO2H-based PROTAC synthesis?

Discrepancies may arise from linker flexibility, solvent polarity, or purification methods. Use size-exclusion chromatography (SEC) to assess aggregation and dynamic light scattering (DLS) to monitor hydrodynamic radius. Compare yields under standardized conditions (e.g., inert atmosphere, controlled temperature) and validate PROTAC activity via Western blotting for target protein degradation .

Q. How can statistical frameworks like the false discovery rate (FDR) improve reproducibility in high-throughput screening of Azido-PEG4-CH2CO2H conjugates?

When analyzing large datasets (e.g., binding affinity or cytotoxicity screens), apply Benjamini-Hochberg FDR correction to adjust for multiple comparisons. Prioritize hits with both statistical significance (e.g., p < 0.05) and effect size thresholds (e.g., fold-change > 2). Replicate top candidates in orthogonal assays (e.g., SPR for binding, confocal imaging for subcellular localization) .

Q. What strategies mitigate batch-to-batch variability in Azido-PEG4-CH2CO2H synthesis for ADC development?

Implement rigorous quality control (QC) protocols:

  • Characterize each batch via <sup>1</sup>H NMR to confirm azide integrity and PEG spacer length.
  • Use MALDI-TOF MS to verify molecular weight and assess polydispersity.
  • Standardize conjugation ratios (e.g., drug-to-antibody ratio, DAR) using hydrophobic interaction chromatography (HIC) .

Methodological Considerations

Q. How should researchers design a PICO(T)-aligned study to evaluate Azido-PEG4-CH2CO2H in tumor-targeted drug delivery?

  • Population (P): In vivo models (e.g., xenograft mice) with specific tumor receptors (e.g., HER2).
  • Intervention (I): Azido-PEG4-CH2CO2H-conjugated antibody-drug conjugates (ADCs).
  • Comparison (C): Non-targeted ADCs or free drug.
  • Outcome (O): Tumor volume reduction, off-target toxicity (e.g., liver enzyme levels).
  • Time (T): 4-week treatment period. Use systematic reviews (PubMed, Embase) to identify gaps in linker pharmacokinetics and justify the study design .

Q. What experimental controls are critical when studying Azido-PEG4-CH2CO2H’s stability under physiological conditions?

  • Negative Control: Incubate the compound in PBS (pH 7.4) at 37°C without biomolecules to assess hydrolysis.
  • Positive Control: Treat with sodium ascorbate and CuSO4 to trigger azide reduction.
  • Analytical Controls: Use LC-MS to track degradation products and compare with fresh batches .

Data Analysis and Reporting

Q. How should researchers address missing physicochemical data (e.g., solubility) for Azido-PEG4-CH2CO2H in publications?

Conduct empirical measurements:

  • Determine water solubility via gravimetric analysis after saturation.
  • Estimate logP using shake-flask HPLC. Report methods in detail (e.g., buffer composition, temperature) and compare with structurally analogous PEG-azides to contextualize findings .

Q. What criteria ensure rigorous peer review of studies involving Azido-PEG4-CH2CO2H?

  • Reproducibility: Provide exact synthesis protocols, storage conditions, and instrument settings.
  • Transparency: Disclose batch-specific QC data (e.g., NMR spectra) in supplementary materials.
  • Statistical Robustness: Apply Bonferroni correction or FDR where appropriate and report effect sizes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.